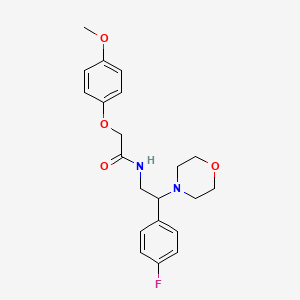

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a complex structure with a fluorophenyl group, a morpholinoethyl chain, and a methoxyphenoxy acetamide moiety, contributing to its unique chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene oxide to form 2-(4-fluorophenyl)ethanol.

Morpholine Addition: The intermediate is then reacted with morpholine under basic conditions to yield 2-(4-fluorophenyl)-2-morpholinoethanol.

Acylation: The final step involves the acylation of the morpholinoethanol intermediate with 4-methoxyphenoxyacetyl chloride in the presence of a base like triethylamine to produce the target compound.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinoethyl chain, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Pharmacology: Studies focus on its effects on neurotransmitter systems, making it a candidate for treating neurological disorders.

Biochemistry: Used as a probe to study enzyme interactions and receptor binding.

Industrial Applications: Employed in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mecanismo De Acción

The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the morpholinoethyl chain facilitates its passage through biological membranes. The methoxyphenoxy acetamide moiety is crucial for its activity, often participating in hydrogen bonding and hydrophobic interactions with target proteins.

Comparación Con Compuestos Similares

- N-(2-(4-chlorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide

- N-(2-(4-bromophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide

- N-(2-(4-methylphenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide

Comparison:

- Binding Affinity: The presence of different substituents on the phenyl ring (fluoro, chloro, bromo, methyl) affects the binding affinity and specificity of the compound to its biological targets.

- Chemical Stability: Fluorine-substituted compounds generally exhibit higher chemical stability compared to their chloro or bromo counterparts.

- Biological Activity: The unique combination of the fluorophenyl group and the morpholinoethyl chain in N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide often results in superior biological activity compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide, with the CAS number 941896-78-2, is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H25FN2O4, with a molecular weight of 388.4 g/mol. Its structure features a morpholinoethyl group and a methoxyphenoxy moiety, which contribute to its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 941896-78-2 |

| Molecular Formula | C21H25FN2O4 |

| Molecular Weight | 388.4 g/mol |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Intermediate : Reaction of 4-fluoroaniline with ethylene oxide to yield 2-(4-fluorophenyl)ethanol.

- Morpholine Addition : Reacting the intermediate with morpholine under basic conditions results in 2-(4-fluorophenyl)-2-morpholinoethanol.

- Acylation : The final acylation step uses 4-methoxyphenoxyacetyl chloride in the presence of a base like triethylamine to produce the target compound.

This compound exhibits biological activity through its interaction with various molecular targets, including:

- Neurotransmitter Systems : It is being investigated for its effects on neurotransmitter pathways, which may have implications for treating neurological disorders.

- Enzyme Interactions : The compound serves as a probe to study enzyme interactions and receptor binding, enhancing our understanding of biochemical pathways.

Pharmacological Studies

Research indicates that this compound may influence several biological processes:

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, likely due to its ability to induce apoptosis in cancer cells.

- Neuroprotective Effects : Studies are ongoing to evaluate its neuroprotective capabilities, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

- Neurotransmitter Modulation : A study demonstrated that this compound modulates serotonin and dopamine receptors, indicating potential use in psychiatric disorders.

- Anticancer Properties : In vitro assays showed that the compound inhibits the proliferation of certain cancer cell lines, suggesting it may act as a lead compound for further development in oncology.

- Binding Affinity Studies : Comparative studies highlighted that variations in substituents on the phenyl ring significantly affect binding affinity and biological activity. The fluorine substitution enhances stability and potency compared to other halogenated analogs.

Propiedades

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4/c1-26-18-6-8-19(9-7-18)28-15-21(25)23-14-20(24-10-12-27-13-11-24)16-2-4-17(22)5-3-16/h2-9,20H,10-15H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUSFAKQAWBBJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.